6-(Indolin-1-yl)-5-methylnicotinic acid
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Overview
Description
6-(Indolin-1-yl)-5-methylnicotinic acid is a compound that belongs to the class of indoline derivatives Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Indolin-1-yl)-5-methylnicotinic acid typically involves the following steps:
Formation of Indoline Scaffold: The indoline scaffold can be synthesized through a substrate-controlled Ru(II)-catalyzed C–H activation/[5 + 2] annulation cascade.
Attachment of Nicotinic Acid: The indoline scaffold is then coupled with a nicotinic acid derivative under suitable reaction conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-(Indolin-1-yl)-5-methylnicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the indoline moiety, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst or alkylating agents (e.g., methyl iodide).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
6-(Indolin-1-yl)-5-methylnicotinic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in the treatment of various diseases, such as ischemic stroke.
Mechanism of Action
The mechanism of action of 6-(Indolin-1-yl)-5-methylnicotinic acid involves its interaction with specific molecular targets and pathways. For example, indoline derivatives have been shown to exhibit neuroprotective effects by binding to N-methyl-D-aspartic acid receptors (NMDA-GluN2B) and reducing the secretion of inflammatory cytokines . This compound may also interact with other molecular targets, contributing to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
Indoline-2-one derivatives: Known for their acetylcholine esterase inhibitory activity and potential use in treating Alzheimer’s disease.
Indoline sulfonamides: Investigated as inhibitors of bacterial enzymes and potential antibiotics.
Uniqueness
6-(Indolin-1-yl)-5-methylnicotinic acid is unique due to its specific structure, which combines the indoline moiety with a nicotinic acid framework
Properties
Molecular Formula |
C15H14N2O2 |
---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
6-(2,3-dihydroindol-1-yl)-5-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H14N2O2/c1-10-8-12(15(18)19)9-16-14(10)17-7-6-11-4-2-3-5-13(11)17/h2-5,8-9H,6-7H2,1H3,(H,18,19) |
InChI Key |
SJCZVWYQYVFHGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCC3=CC=CC=C32)C(=O)O |
Origin of Product |
United States |
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